Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit a broad range of biological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzothiazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule. The exact reactions that this particular compound can undergo would depend on its specific structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the benzothiazole moiety could confer certain properties, such as high solubility in polar solvents .Scientific Research Applications
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has emerged as a new anti-mycobacterial chemotype. Structurally diverse benzo[d]thiazole-2-carboxamides exhibited potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, showcasing the therapeutic potential of this chemical class (Pancholia et al., 2016).
Molecular Aggregation Studies
Spectroscopic studies on related furan and thiadiazol compounds in organic solvents highlighted the influence of molecular aggregation on fluorescence emission spectra, suggesting potential applications in material science for sensors or organic electronics (Matwijczuk et al., 2016).
Antimicrobial Agents
Compounds incorporating benzothiazole and pyridine moieties have shown variable and modest antimicrobial activity against selected bacterial and fungal strains. These findings contribute to the ongoing search for new antimicrobial agents in pharmaceutical research (Patel et al., 2011).
Material Science Applications
In material science, furan and benzochalcogenodiazole-based monomers, synthesized via a donor–acceptor approach, have been utilized to create polymers with interesting electrochemical and optical properties. Such materials could find applications in organic electronics, demonstrating the versatility of this chemical framework (İçli-Özkut et al., 2013).
Antipsychotic Potential
A study on heterocyclic compounds including benzothiazole and piperidine moieties showed affinity for human histamine H(3) receptor, suggesting potential applications in the development of antipsychotic drugs. These compounds could offer a new approach to treating psychiatric disorders (Swanson et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent cox-2 inhibition , suggesting that COX-2 could be a potential target
Mode of Action
It’s suggested that similar compounds inhibit cox-2 , which could imply that this compound might also interact with its targets by inhibiting their activity. More research is needed to confirm this.
Result of Action
Similar compounds have shown significant activity against human prostate cancer cell line du-145 , suggesting that this compound might also have antitumor effects
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-19(13-3-4-14-16(10-13)26-11-20-14)23-7-5-12(6-8-23)17-21-22-18(27-17)15-2-1-9-25-15/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZDJOGRDCEKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.